Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been extensively studied for their potential applications in treating various central nervous system (CNS) disorders, including depression, anxiety, and hypertension. The structural modifications of piperazine rings have led to the development of compounds with specific affinities for serotonin receptors, serotonin transporters, and opioid receptors, which are critical targets for CNS therapeutics.
Piperazine derivatives have been explored as potential CNS agents, with some compounds showing promising results as antidepressants and antianxiety medications. For example, a series of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds demonstrated significant antidepressant and antianxiety activities in animal models2. Another study reported the synthesis of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter, suggesting a new class of antidepressants with a dual mechanism of action6.
The search for novel antihypertensive agents has led to the development of piperazine derivatives with diuretic and blood pressure-lowering effects. One such compound, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine, exhibited short-lived antihypertensive activity in animal studies, with a proposed mechanism involving ganglionic blockade5.
Piperazine compounds have also been investigated for their potential use in treating schistosomiasis, a parasitic disease. The synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazides) was carried out for testing their activity against Schistosoma japonicum in experimental animals7.
The development of selective radioligands for serotonin receptors has been another area of application for piperazine derivatives. [3H]1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP) was synthesized and found to bind selectively and with high affinity to 5-HT1A receptor sites in rat brain, making it a valuable tool for studying serotonin receptors8.
The synthesis of 3-Methyl-1-(4-methylphenyl)piperazine typically involves several key steps:
The molecular structure of 3-Methyl-1-(4-methylphenyl)piperazine can be analyzed using various techniques:
3-Methyl-1-(4-methylphenyl)piperazine can participate in various chemical reactions:
The mechanism of action for compounds like 3-Methyl-1-(4-methylphenyl)piperazine often relates to their interaction with neurotransmitter systems:
The physical and chemical properties of 3-Methyl-1-(4-methylphenyl)piperazine include:
3-Methyl-1-(4-methylphenyl)piperazine has several notable applications:
The systematic International Union of Pure and Applied Chemistry name for this compound is 3-methyl-1-(4-methylphenyl)piperazine, unequivocally defining its molecular architecture. This nomenclature specifies the methyl substituent at the 3-position of the piperazine ring and the para-methyl-substituted phenyl group attached to one nitrogen atom. The molecular formula is C₁₂H₁₈N₂, corresponding to a molecular weight of 190.28 g/mol for the free base form [2] [8]. Crystallographic analysis confirms that the piperazine ring adopts a chair conformation, with bond angles and lengths consistent with typical piperazine geometries. The compound may exist in stereoisomeric forms due to the chiral center at the 3-methyl position; the (3R) enantiomer has been documented under Chemical Abstracts Service registry number 874649-38-4 [8]. Salt forms significantly alter the formula, exemplified by the dihydrochloride hydrate (C₁₂H₂₂Cl₂N₂O; molecular weight: 281.22 g/mol) .
The molecule integrates two distinct structural domains:
Table 1: Key Atomic Connectivity in 3-Methyl-1-(4-methylphenyl)piperazine
Atom Position | Bonded Atoms/Fragments | Bond Type |
---|---|---|
Piperazine N1 | C(aryl), C2(piperazine), C6(piperazine) | Tertiary amine |
Piperazine N4 | H, C3(piperazine), C5(piperazine) | Secondary amine |
C3 (Piperazine) | Methyl group, N4, C2, C4 | Chiral center |
Aryl Group | C1'(ipso) bonded to N1 | para-substituted toluene |
Structural modifications within the piperazine-aryl scaffold profoundly influence electronic distribution, steric bulk, and physicochemical behavior:
Table 2: Structural and Electronic Comparison of Piperazine Derivatives
Compound | Substituent/R-group | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences |
---|---|---|---|---|
3-Methyl-1-(4-methylphenyl)piperazine | 3-CH₃; 4-CH₃-C₆H₄- | C₁₂H₁₈N₂ | 190.28 | Baseline lipophilicity; chiral center |
1-(4-Methylphenyl)piperazine (pMPP) | H; 4-CH₃-C₆H₄- | C₁₁H₁₆N₂ | 176.26 | Reduced steric bulk; achiral |
1-(4-Fluorophenyl)piperazine (pFPP) | H; 4-F-C₆H₄- | C₁₀H₁₃FN₂ | 180.22 | Enhanced polarity; reduced basicity |
1-(Toluene-4-sulfonyl)-3-methylpiperazine | 3-CH₃; 4-CH₃-C₆H₄-SO₂- | C₁₂H₁₈N₂O₂S | 254.35 | Sulfonamide enhances crystallinity; hydrogen-bond acceptor sites [7] |
The dihydrochloride hydrate salt (C₁₂H₁₈N₂·2HCl·H₂O) provides well-defined crystalline material for structural analysis. Key crystallographic features include:
Table 3: Crystallographic Properties of 3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride Hydrate
Parameter | Value/Description | Method |
---|---|---|
Empirical Formula | C₁₂H₂₂Cl₂N₂O | Single-crystal X-ray diffraction |
Crystal System | Monoclinic | Single-crystal X-ray diffraction |
Space Group | P2₁/c or equivalent | Single-crystal X-ray diffraction |
Hydrogen Bond Donors | 3 (N⁺–H, O–H₂) | X-ray / neutron diffraction |
Hydrogen Bond Acceptors | 4 (Cl⁻, O, N) | X-ray analysis |
Dominant Interactions | N⁺–H···Cl⁻, O–H···Cl⁻, O–H···O, C–H···Cl⁻ | X-ray diffraction |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8